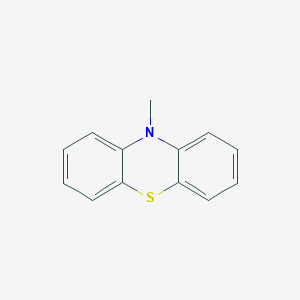

10-Methylphenothiazine

Description

Structure

3D Structure

Properties

IUPAC Name |

10-methylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBUYALKJGBACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061623 | |

| Record name | 10H-Phenothiazine, 10-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-72-3 | |

| Record name | 10-Methylphenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylphenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Methylphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Phenothiazine, 10-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10H-Phenothiazine, 10-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-methyl-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 10-Methylphenothiazine: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of 10-Methylphenothiazine, a versatile heterocyclic compound. Renowned for its applications as a key intermediate in the synthesis of pharmaceuticals, particularly antipsychotic drugs, and as a stabilizer in polymerization processes, a thorough understanding of its characteristics is crucial for its effective application in research and development.[1][2][3]

Core Chemical and Physical Properties

This compound is a derivative of phenothiazine (B1677639) with a methyl group attached to the nitrogen atom.[4] It typically appears as a white to light yellow or pale green crystalline powder.[1][2][5]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | [4][6][7] |

| Synonyms | N-Methylphenothiazine, 10-Methyl-10H-phenothiazine | [2][6][7] |

| CAS Number | 1207-72-3 | [1][2][8] |

| EC Number | 214-896-8 | |

| Molecular Formula | C₁₃H₁₁NS | [1][2][4][8] |

| Molecular Weight | 213.30 g/mol | [1][4][8] |

| InChI Key | QXBUYALKJGBACG-UHFFFAOYSA-N | [2][4][6] |

| SMILES | CN1c2ccccc2Sc3ccccc13 | [2] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Conditions/Notes | Source |

| Appearance | White to light yellow crystalline powder | - | [1][2] |

| Melting Point | 99 - 104 °C | Multiple sources report ranges within this value. | [1][2][5][8] |

| Boiling Point | 341.6 ± 12.0 °C | Predicted | [2][3] |

| Solubility | Insoluble | In water | [2][3][8] |

| Soluble | In Acetone | [2] | |

| Density | 1.1168 g/cm³ | Rough estimate | [2][3] |

| pKa | 0.56 ± 0.20 | Predicted | [2][3] |

| λmax | 310 nm | In Chloroform (CHCl₃) | [2][3] |

| 255 nm | In Hexane | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication of results and further development. The following sections outline established protocols for the synthesis and purification of this compound.

A common and high-yield method for synthesizing this compound involves the N-alkylation of phenothiazine using iodomethane (B122720).[2][9]

Materials:

-

Phenothiazine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Iodomethane (Methyl iodide)

-

N,N-Dimethylformamide (DMF)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

To a round-bottomed flask containing DMF (10 ml), slowly add NaH (1.0 g, 25.1 mmol) under an ice-water bath to control the exothermic reaction.[9]

-

Sequentially add phenothiazine (2 g, 10.0 mmol) and then iodomethane (1.3 g, 11.04 mmol) to the cooled suspension.[9]

-

Remove the flask from the ice bath and allow the reaction mixture to warm to room temperature.[9]

-

Stir the mixture for 2 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[9]

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product into dichloromethane (3 x 50 ml).[9]

-

Combine the organic phases and dry over anhydrous magnesium sulfate.[9]

-

Concentrate the solution under reduced pressure to remove the solvent, yielding the crude product.[9]

The selection of DMF as the solvent is critical, as substituting it with solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM) can lead to reduced yields due to the poor solubility of intermediates.[4]

The crude product from synthesis can be purified to achieve high purity (≥98%) suitable for analytical and pharmaceutical applications.[1][8]

Methods:

-

Recrystallization: This is the most common method.

-

Recrystallize the crude product three times from ethanol (B145695) to yield the α-form (prisms).[2][3]

-

Alternatively, recrystallization from an ethanol/benzene mixture yields the β-form (needles).[2][3]

-

-

Silica (B1680970) Gel Column Chromatography: Following the synthesis protocol described above, purification by silica gel column chromatography can yield the final product as a white solid.[2][9]

-

Vacuum Sublimation: This method can also be used for purification.[3]

Electrochemical Behavior

This compound (MPT) is electrochemically active and its behavior is central to its use as a redox shuttle in lithium-ion batteries to prevent overcharging.[10] It undergoes a two-step oxidation process.

-

First Oxidation: The neutral MPT molecule is oxidized to a stable radical cation (MPT•+). This reversible process occurs at approximately +3.7 V vs. Li/Li⁺.[10]

-

Second Oxidation: At a higher potential (around +4.35 V vs. Li/Li⁺), the radical cation is further oxidized to a dication (MPT²⁺).[10]

The stability of the radical cation is a key feature, making MPT and its derivatives effective for electrochemical applications.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1207-72-3 [chemicalbook.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Buy this compound | 1207-72-3 [smolecule.com]

- 5. B21648.06 [thermofisher.com]

- 6. This compound | C13H11NS | CID 71015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 10H-Phenothiazine, 10-methyl- [webbook.nist.gov]

- 8. 1207-72-3 this compound AKSci 4713AL [aksci.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 10-Methylphenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-Methylphenothiazine, a key heterocyclic compound. The document details its chemical identity, physicochemical properties, and significant applications, with a focus on its role as a foundational molecule in the synthesis of pharmaceuticals and its utility in the field of organic electronics. Detailed experimental protocols and conceptual workflows are provided to support researchers in their practical applications of this compound.

Core Chemical Identifiers

The standardized nomenclature and registry number for this compound are essential for accurate identification in research and regulatory contexts.

Physicochemical and Electrochemical Properties

This compound is a solid crystalline powder, typically white to light yellow in appearance.[2] Its core structure consists of a tricyclic phenothiazine (B1677639) scaffold with a methyl group attached to the nitrogen atom at position 10.[2] This substitution significantly influences its electronic and solubility properties compared to the parent phenothiazine molecule. The key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NS | [2] |

| Molecular Weight | 213.30 g/mol | [1] |

| Melting Point | 99-103 °C | |

| First Oxidation Potential | ~3.5 V vs. Li/Li⁺ | [3] |

| Second Oxidation Potential | ~4.2 V vs. Li/Li⁺ | [3] |

| Diffusion Constant | 1.5 × 10⁻⁶ cm²/s | [4] |

| Theoretical Specific Capacity | 125.7 mAh g⁻¹ (per electron) | [3] |

| Solubility | Insoluble in water; Soluble in acetone, benzene, ether. | [5][6] |

Role in Pharmaceutical Development

It is critical to understand that this compound itself is not typically considered a biologically active agent with a defined mechanism of action in a physiological context.[2] Its primary importance in drug development lies in its role as a key intermediate and a structural backbone for the synthesis of a major class of antipsychotic drugs.[7]

The phenothiazine scaffold is the basis for drugs like chlorpromazine, which revolutionized psychiatry.[6][8] These drugs primarily exert their effects by acting as antagonists at postsynaptic dopamine (B1211576) D2 receptors in the brain.[1][8] The modifications on the phenothiazine ring, particularly at the N-10 and C-2 positions, are crucial for their pharmacological activity.[1] this compound serves as a fundamental example of N-10 substitution.

Applications in Organic Electronics and Electrochemistry

The electrochemical properties of this compound make it a molecule of significant interest in materials science, particularly in energy storage and organic electronics.

-

Redox Shuttle in Batteries: It is widely used as a redox shuttle additive in lithium-ion batteries to provide overcharge protection.[5] Its ability to undergo stable and reversible oxidation allows it to shuttle charge and prevent damage to the battery components.[5]

-

Organic Electrode Materials: Phenothiazine-based polymers, which can be derived from structures related to this compound, are being investigated as versatile and high-performing electrode materials for next-generation organic batteries.[9]

-

Organic Electronics: The strong electron-donating nature and non-planar structure of the phenothiazine core make it an excellent building block for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[10][11]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis and electrochemical analysis of this compound.

Synthesis of this compound from Phenothiazine

This protocol details the N-methylation of phenothiazine, a common procedure to produce this compound.

Materials:

-

Phenothiazine (C₁₂H₉NS)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (B122720) (CH₃I)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Deionized water

-

50 mL round-bottomed flask

-

Ice-water bath

-

Magnetic stirrer and stir bar

-

Thin-Layer Chromatography (TLC) apparatus

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.0 g, 25.1 mmol) to a 50 mL round-bottomed flask containing anhydrous DMF (10 mL), cooled in an ice-water bath.[2]

-

To the stirred suspension, sequentially add phenothiazine (2.0 g, 10.0 mmol) followed by the dropwise addition of iodomethane (1.3 g, 11.04 mmol).[2]

-

Remove the flask from the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.[2]

-

Monitor the reaction progress using TLC until the starting material (phenothiazine) is consumed.

-

Upon completion, carefully quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[2]

-

Combine the organic phases and dry over anhydrous magnesium sulfate.[2]

-

Filter the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.[2]

-

Purify the resulting crude product by silica gel column chromatography to afford the pure this compound.[2]

Electrochemical Analysis by Cyclic Voltammetry

This protocol provides a general framework for analyzing the redox behavior of this compound.

Materials and Equipment:

-

This compound

-

Anhydrous propylene (B89431) carbonate (PC) or acetonitrile (B52724) as the solvent

-

A supporting electrolyte, e.g., 0.1 M lithium perchlorate (B79767) (LiClO₄) or tetra-n-butylammonium perchlorate (TBAP)

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or a lithium metal pseudo-reference)

-

Counter electrode (e.g., platinum wire)

-

Inert gas (Argon or Nitrogen) for deaeration

Procedure:

-

Electrode Preparation: Polish the working electrode surface with alumina (B75360) slurry on a polishing pad, sonicate in deionized water and then ethanol, and dry thoroughly before use.

-

Solution Preparation: Prepare a solution of ~10 mM this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.[5] Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed and not in contact with each other. Maintain an inert atmosphere over the solution throughout the experiment.

-

Instrument Setup: Connect the electrodes to the potentiostat. Set the experimental parameters for cyclic voltammetry. A typical starting point for this compound would be:

-

Initial Potential: ~3.0 V (vs. Li/Li⁺)

-

Vertex Potential 1: ~4.5 V (vs. Li/Li⁺)

-

Vertex Potential 2: ~3.0 V (vs. Li/Li⁺)

-

Scan Rate: 100 mV/s

-

-

Data Acquisition: Run the cyclic voltammetry scan. The resulting voltammogram will show the oxidation and reduction peaks. The first oxidation wave corresponding to the formation of the stable radical cation (MPT•⁺) is expected around 3.5-3.7 V vs. Li/Li⁺.[5] A second oxidation wave may be visible at higher potentials (~4.2-4.3 V vs. Li/Li⁺), corresponding to the formation of the dication (MPT²⁺).[5]

-

Analysis: Analyze the voltammogram to determine the peak potentials (Epa, Epc) and peak currents (ipa, ipc). The half-wave potential (E₁/₂) can be calculated as (Epa + Epc)/2, which provides the formal redox potential of the MPT/MPT•⁺ couple.

Visualized Workflows and Pathways

The following diagrams illustrate key processes involving this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Electrochemical oxidation pathway of this compound.

Caption: Conceptual relationship of phenothiazine derivatives.

References

- 1. CHLORPROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phenothiazine - Wikipedia [en.wikipedia.org]

- 7. ijrap.net [ijrap.net]

- 8. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenothiazine Polymers as Versatile Electrode Materials for Next-Generation Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

10-Methylphenothiazine molecular structure and formula

An In-depth Technical Guide to 10-Methylphenothiazine

This guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound is an organic compound derived from phenothiazine (B1677639). Its chemical structure consists of a tricyclic phenothiazine core, where two benzene (B151609) rings are fused to a central thiazine (B8601807) ring, with a methyl group attached to the nitrogen atom (position 10).[1]

The molecular formula for this compound is C₁₃H₁₁NS .[2][3][4] This formula corresponds to a molecular weight of approximately 213.30 g/mol .[2][3][4]

Key Identifiers:

Physicochemical and Crystallographic Data

The key properties of this compound are summarized in the tables below. This data is essential for its application in research and development, particularly in understanding its solubility, stability, and crystalline nature.

Table 1: Physicochemical Properties

| Property | Value | Unit |

| Molecular Weight | 213.30 | g/mol [3][4] |

| Melting Point | 99-101 | °C |

| Appearance | White to yellow crystalline powder | N/A[1][6] |

| Solubility | Insoluble in water | N/A[7] |

| Dipole Moment | 2.09 | D[5] |

| logP (Octanol/Water) | 3.919 | N/A[4] |

| Ionization Energy | 6.73 - 7.15 | eV[4] |

Table 2: Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1[3] |

| Unit Cell a | 11.6245 Å[3] |

| Unit Cell b | 6.9130 Å[3] |

| Unit Cell c | 13.7792 Å[3] |

| Unit Cell α | 90°[3] |

| Unit Cell β | 106.591°[3] |

| Unit Cell γ | 90°[3] |

Experimental Protocols

Synthesis of this compound

A common and high-yield method for synthesizing this compound is through the N-alkylation of phenothiazine using an alkylating agent like iodomethane (B122720).[6][8]

Objective: To synthesize this compound by methylation of phenothiazine.

Materials:

-

Phenothiazine (2 g, 10.0 mmol)[6]

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.0 g, 25.1 mmol)[6]

-

Iodomethane (Methyl iodide, CH₃I) (1.3 g, 11.04 mmol)[6]

-

N,N-Dimethylformamide (DMF), anhydrous (10 ml)[6]

-

Dichloromethane (B109758) (DCM)[6]

-

Water (deionized)[6]

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous[6]

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A 50 ml round-bottomed flask is charged with 10 ml of anhydrous DMF and cooled in an ice-water bath.[6]

-

Sodium hydride (1.0 g) is added slowly to the cooled DMF with stirring.[6]

-

Phenothiazine (2 g) and iodomethane (1.3 g) are added sequentially to the suspension.[6]

-

The reaction mixture is removed from the ice bath and allowed to warm to room temperature. It is then stirred for 2 hours.[6]

-

The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the addition of water.[6]

-

The product is extracted from the aqueous mixture using dichloromethane (3 x 50 ml).[6]

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure (rotary evaporation).[6]

-

The resulting crude product is purified by silica gel column chromatography to yield this compound as a white solid.[6]

Expected Yield: Approximately 2.1 g (97% yield) with a melting point of 96 °C.[6]

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis workflow and a logical representation of the compound's core structure.

Caption: Synthesis workflow for this compound.

Caption: Logical relationships in the this compound structure.

References

- 1. Page loading... [guidechem.com]

- 2. 10H-Phenothiazine, 10-methyl- [webbook.nist.gov]

- 3. This compound | C13H11NS | CID 71015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 10H-Phenothiazine, 10-methyl- (CAS 1207-72-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [stenutz.eu]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 1207-72-3 this compound AKSci 4713AL [aksci.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Synthesis of 10-Methylphenothiazine from Phenothiazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 10-Methylphenothiazine, a key intermediate in the development of various therapeutic agents.[1] The document details the prevalent synthetic methodologies, with a focus on the N-methylation of phenothiazine (B1677639). It includes a thorough experimental protocol, quantitative data analysis, and visual representations of the synthetic workflow to aid in practical application and understanding. This compound's significance extends to its use as a building block for pharmaceuticals targeting neurological disorders, as well as in the synthesis of dyes and pigments.[1]

Introduction

Phenothiazine and its derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities and applications.[2][3][4] The parent compound, phenothiazine, serves as a foundational structure for a multitude of drugs, including antipsychotics, antihistamines, and antiemetics.[4][5] The methylation of the nitrogen atom at the 10-position of the phenothiazine ring system yields this compound, a crucial precursor for further chemical modifications and the synthesis of more complex, pharmacologically active molecules.[1][6][7] This guide focuses on the direct methylation of phenothiazine, a common and efficient method for the preparation of this important intermediate.

Synthetic Methodology: N-Methylation of Phenothiazine

The most direct and widely employed method for the synthesis of this compound is the N-methylation of phenothiazine. This reaction typically involves the deprotonation of the secondary amine of the phenothiazine ring by a strong base, followed by nucleophilic attack of the resulting anion on a methylating agent.

Reaction Scheme

References

- 1. chemimpex.com [chemimpex.com]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. iosrphr.org [iosrphr.org]

- 5. mdpi.com [mdpi.com]

- 6. Preparation of 3-substituted 10-methylphenothiazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Preparation of 3-substituted 10-methylphenothiazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

10-Methylphenothiazine: A Technical Guide to its Role in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methylphenothiazine (10-MPT) is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. While not a therapeutic agent in itself, its unique electrochemical properties and its role as a precursor to a wide array of pharmacologically active phenothiazine (B1677639) derivatives make it a subject of significant interest. This technical guide provides an in-depth overview of the chemical properties of this compound that are pertinent to its function in biological contexts, primarily focusing on its redox activity and its foundational role in the development of antipsychotic drugs.

Introduction

This compound is a derivative of phenothiazine, characterized by a methyl group attached to the nitrogen atom of the central thiazine (B8601807) ring.[1] This structural modification significantly influences its electronic properties, particularly its redox potential, compared to the parent phenothiazine molecule. While it does not have a direct, well-defined mechanism of action in biological systems in the manner of a drug, its chemical reactivity is the basis for the biological effects of its more complex derivatives and its utility as a research tool.[1]

Physicochemical and Redox Properties

The defining characteristic of this compound relevant to biological systems is its redox behavior. It can undergo a one-electron oxidation to form a stable radical cation.[1] This property is central to its antioxidant capabilities and its application in electrochemical studies.

Redox-Mediated Antioxidant Activity

Phenothiazine derivatives are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[2] The mechanism involves the donation of an electron from the phenothiazine nucleus to a reactive oxygen species (ROS), thereby neutralizing the radical. The resulting phenothiazine radical cation is relatively stable, which prevents the propagation of radical chain reactions.

The antioxidant activity of this compound and its derivatives has been explored in various studies. For instance, the antioxidant properties of new phenothiazine derivatives have been investigated using voltametric methods to observe the cathodic reduction of oxygen.[2]

Role as a Precursor to Pharmacologically Active Compounds

The primary biological significance of this compound lies in its role as a key intermediate in the synthesis of phenothiazine-based drugs.[3] These drugs have a wide range of therapeutic applications, most notably as antipsychotics.

Phenothiazine Antipsychotics and Dopamine (B1211576) Receptor Antagonism

Phenothiazine antipsychotics exert their therapeutic effect by acting as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain.[4] This antagonism helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[4] The chemical structure of phenothiazine derivatives is crucial for this activity. Structure-activity relationship (SAR) studies have shown that a three-carbon side chain at the 10-position (the nitrogen atom) and a substituent at the 2-position of the phenothiazine ring are critical for potent antipsychotic activity.[5]

This compound serves as the foundational structure upon which these more complex and pharmacologically active side chains are built.

Application in Biological Research

Beyond its role as a synthetic precursor, this compound is utilized in various research applications due to its electrochemical properties.

Redox-Active DNA Probe

This compound can be incorporated into DNA as a redox-active probe.[1] This allows for the study of electron transfer processes within the DNA molecule, providing insights into DNA-mediated charge transport, which is relevant to DNA damage and repair mechanisms.

Quantitative Data

Quantitative data on the direct biological activity of this compound is scarce as it is not used as a standalone therapeutic agent. The relevant quantitative data pertains to the phenothiazine derivatives for which it is a precursor. For example, the binding affinities of various phenothiazine antipsychotics to dopamine receptors are well-characterized.

| Phenothiazine Derivative | Dopamine D2 Receptor Affinity (Ki, nM) |

| Chlorpromazine | 1.6 |

| Fluphenazine | 0.4 |

| Thioridazine | 3.3 |

| Note: This data is for illustrative purposes and represents the properties of drugs derived from the phenothiazine scaffold, not this compound itself. |

Experimental Protocols

As the focus of this guide is on the foundational properties of this compound, detailed experimental protocols for clinical or advanced pharmacological studies are not directly applicable. However, fundamental experimental techniques used to characterize its key properties are outlined below.

Synthesis of this compound

A common method for the synthesis of this compound involves the N-alkylation of phenothiazine.

Procedure:

-

Phenothiazine is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

-

A strong base, for example, sodium hydride (NaH), is added to deprotonate the nitrogen atom of the phenothiazine.

-

Methyl iodide is then added as the alkylating agent.

-

The reaction mixture is stirred at room temperature.

-

The product, this compound, is then purified, typically by column chromatography.[6]

Evaluation of Antioxidant Activity

The antioxidant activity of phenothiazine derivatives can be assessed using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Procedure:

-

A solution of the test compound (e.g., a this compound derivative) is prepared.

-

This solution is mixed with a solution of DPPH radical.

-

The decrease in absorbance of the DPPH solution, which is a measure of radical scavenging, is monitored over time using a spectrophotometer.[7]

Conclusion

This compound is a pivotal molecule in the landscape of medicinal chemistry and biological research. While it lacks a direct therapeutic mechanism of action, its redox properties are fundamental to the antioxidant effects of the broader phenothiazine class. More importantly, it serves as an indispensable building block for the synthesis of a multitude of phenothiazine-based drugs, particularly antipsychotics that have profoundly impacted the treatment of psychiatric disorders. Understanding the chemical and physical properties of this compound provides a critical foundation for the rational design and development of new therapeutic agents.

References

- 1. Buy this compound | 1207-72-3 [smolecule.com]

- 2. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. SAR of phenothiazine.pptx [slideshare.net]

- 6. This compound | 1207-72-3 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic data of 10-Methylphenothiazine (IR, NMR)

An In-depth Technical Guide to the Spectroscopic Data of 10-Methylphenothiazine

This guide provides a comprehensive overview of the spectroscopic data for this compound (C₁₃H₁₁NS), a significant heterocyclic compound within the phenothiazine (B1677639) class.[1][2] The information presented is tailored for researchers, scientists, and professionals in drug development who rely on precise analytical data for structural elucidation and characterization. This document details infrared (IR) and nuclear magnetic resonance (NMR) data, outlines the experimental protocols for their acquisition, and provides a logical workflow for spectroscopic analysis.

Data Presentation

The quantitative spectroscopic data for this compound are summarized in the tables below for clarity and ease of comparison.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound shows characteristic peaks corresponding to its aromatic rings, C-N, and C-S bonds.

Table 1: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | Aromatic C-H Stretch | C-H (Aromatic) |

| ~1595, 1574 | Ring C=C Breathing | C=C (Aromatic) |

| ~1474, 1445 | Ring C=C Breathing | C=C (Aromatic) |

| ~1254 | Symmetric C-N-C Stretch | C-N-C |

| ~1080 | Symmetric C-S-C Stretch | C-S-C |

| ~870-820 | C-H Out-of-plane Bending | 1,2,4-Trisubstituted Ring |

Note: The exact peak positions can vary slightly based on the experimental method (e.g., KBr pellet vs. ATR). The data presented is a compilation of typical values for phenothiazine derivatives.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. Data for both proton (¹H) and carbon-13 (¹³C) NMR are presented.

¹H NMR Spectroscopy

Proton NMR reveals the number of different types of protons and their neighboring environments.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 7.18 - 7.25 | Multiplet | 2H | Aromatic CH | DMSO-d₆ |

| 7.12 | Triplet | 2H | Aromatic CH | DMSO-d₆ |

| 6.95 | Doublet | 2H | Aromatic CH | DMSO-d₆ |

| 6.88 | Triplet | 2H | Aromatic CH | DMSO-d₆ |

| 3.34 | Singlet | 3H | N-CH₃ | DMSO-d₆ |

Data sourced from SpectraBase, acquired on a 500 MHz spectrometer.[4]

¹³C NMR Spectroscopy

Carbon-13 NMR is used to determine the number of non-equivalent carbon atoms in a molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 145.4 | C-S & C-N (quaternary) | CDCl₃ |

| 127.4 | Aromatic CH | CDCl₃ |

| 127.2 | Aromatic CH | CDCl₃ |

| 122.9 | Aromatic CH | CDCl₃ |

| 122.5 | Aromatic CH | CDCl₃ |

| 114.7 | Aromatic CH | CDCl₃ |

| 35.7 | N-CH₃ | CDCl₃ |

Data sourced from a literature reference, acquired on a Bruker WP-200 instrument.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following are generalized protocols for obtaining the IR and NMR spectra of this compound.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.

-

Sample Preparation : A small amount of solid this compound (98% purity) is placed directly onto the ATR crystal (e.g., diamond).[6]

-

Instrumentation : A Bruker Tensor 27 FT-IR spectrometer or equivalent is used.[1]

-

Data Acquisition :

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal is collected first.

-

The sample is then placed on the crystal, and pressure is applied using a clamp to ensure good contact.

-

The sample spectrum is collected, typically averaging 32 or 64 scans to improve the signal-to-noise ratio.

-

Resolution is set to 4 cm⁻¹.

-

-

Data Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Baseline correction may be applied if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation :

-

Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ for ¹H NMR or CDCl₃ for ¹³C NMR) in a standard 5 mm NMR tube.[4][5]

-

A small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), is added to reference the chemical shifts to 0.00 ppm.

-

-

Instrumentation : A high-field NMR spectrometer (e.g., Varian 400 MHz or Bruker 500 MHz) is used.[4][7]

-

Data Acquisition :

-

For ¹H NMR : A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 64 transients.

-

For ¹³C NMR : A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal. A larger number of transients (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing : The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. For ¹H NMR, the peaks are integrated to determine the relative ratios of protons.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow from sample handling to final structural analysis in a typical spectroscopic characterization process.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | C13H11NS | CID 71015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10-メチルフェノチアジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dergipark.org.tr [dergipark.org.tr]

The Electrochemical Landscape of 10-Methylphenothiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylphenothiazine (MPT) is a heterocyclic organic compound that has garnered significant attention across various scientific disciplines, including pharmaceuticals, materials science, and electrochemistry.[1][2] Its utility is often linked to its robust redox properties, particularly its ability to undergo stable, reversible oxidation.[1][3] This technical guide provides an in-depth exploration of the core electrochemical properties of MPT, presenting key quantitative data, detailed experimental protocols, and visual representations of its electrochemical behavior.

Core Electrochemical Properties

The electrochemical activity of this compound is characterized by two successive one-electron oxidation processes.[3][4][5] The first oxidation yields a stable radical cation (MPT•+), while the second, more energetic oxidation produces a dication (MPT2+).[1][3] The stability of the radical cation is a key feature, making MPT a valuable component in applications such as redox flow batteries and as a redox shuttle additive in Li-ion batteries to prevent overcharging.[1][2]

The electrochemical oxidation of MPT follows a proposed EEC (Electron transfer, Electron transfer, Chemical reaction) mechanism.[1] This involves the initial formation of the radical cation, followed by the formation of the dication, which can then undergo chemical reactions, particularly with common battery electrolytes.[1]

Redox Potentials

The redox potentials of this compound are crucial parameters that dictate its suitability for various applications. These potentials are sensitive to the solvent and supporting electrolyte used in the electrochemical measurement. A summary of reported redox potentials is presented in the table below.

| Redox Couple | E½ (V vs. Li/Li⁺) | Electrolyte/Solvent | Source |

| MPT/MPT•⁺ | 3.70 | 0.1 M LiClO₄ in Propylene Carbonate (PC) | [1] |

| MPT•⁺/MPT²⁺ | 4.2 | 0.1 M LiClO₄ in Propylene Carbonate (PC) | [1] |

| MPT/MPT•⁺ | ~3.5 | Not Specified | [3] |

| MPT•⁺/MPT²⁺ | ~4.1 | Not Specified | [3] |

| Poly(N-styryl-3,7-dimethoxyphenothiazine) | 3.36 | 1 M LiPF₆ in EC/DMC | [4] |

| Poly(N-styryl-3,7-dimethoxyphenothiazine) | 3.94 | 1 M LiPF₆ in EC/DMC | [4] |

Experimental Protocols

Cyclic Voltammetry of this compound

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of species like MPT.[1][6] The following protocol outlines a typical CV experiment for analyzing MPT.

Objective: To determine the redox potentials and assess the reversibility of the MPT/MPT•⁺ and MPT•⁺/MPT²⁺ couples.

Materials:

-

Reference Electrode: Lithium metal (for non-aqueous systems vs. Li/Li⁺)[1] or Ag/AgCl[7]

-

Electrochemical Cell[8]

-

Potentiostat

-

Solution of 10 mM this compound in an appropriate solvent (e.g., Propylene Carbonate)[1]

-

Supporting Electrolyte: 0.1 M Lithium Perchlorate (LiClO₄)[1]

-

Inert gas (Argon or Nitrogen) for deaeration

Procedure:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.[7] Rinse thoroughly with deionized water and the solvent to be used, then dry completely.

-

Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is placed close to the working electrode surface.

-

Solution Preparation: Prepare a 10 mM solution of MPT in the chosen solvent containing 0.1 M of the supporting electrolyte.[1]

-

Deaeration: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.[9] Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the potential window to scan a range that encompasses both oxidation peaks of MPT (e.g., from 3.0 V to 4.5 V vs. Li/Li⁺).[1]

-

Set the initial scan rate to 100 mV/s.[1]

-

Initiate the scan, starting from the open-circuit potential and sweeping towards more positive potentials.

-

Record several cycles to ensure the system has reached a steady state.

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials.

-

Calculate the half-wave potential (E½) for each redox couple as the average of the anodic and cathodic peak potentials.

-

Assess the reversibility by measuring the peak separation (ΔEp). For a reversible one-electron process, ΔEp should be close to 59 mV.

-

Vary the scan rate and observe the effect on the peak currents and potentials to gain insights into the electron transfer kinetics and reaction mechanism.

-

Visualizing Electrochemical Processes

Oxidation and Degradation Pathway of this compound

The electrochemical oxidation of this compound (MPT) to its radical cation (MPT•⁺) and subsequent dication (MPT²⁺), followed by a chemical reaction, can be represented as an EEC mechanism.[1]

Caption: EEC mechanism for this compound oxidation.

Experimental Workflow for Cyclic Voltammetry

A standardized workflow is essential for reproducible electrochemical measurements. The following diagram illustrates the key steps in performing a cyclic voltammetry experiment on this compound.

Caption: Workflow for a cyclic voltammetry experiment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Phenothiazine Polymers as Versatile Electrode Materials for Next-Generation Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Cyclic-voltammetric studies of some phenothiazine dyes - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

10-Methylphenothiazine Derivatives: A Technical Guide to Synthesis, Mechanisms, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methylphenothiazine, a key heterocyclic scaffold, serves as a versatile building block in medicinal chemistry, leading to a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of this compound derivatives, covering their synthesis, mechanisms of action, and promising applications in neuropharmacology, oncology, and other therapeutic areas. The document summarizes key quantitative data in structured tables for comparative analysis, offers detailed experimental protocols for pivotal studies, and employs visualizations to elucidate complex signaling pathways and experimental workflows.

Introduction

Phenothiazines are a class of tricyclic compounds that have been a cornerstone of pharmaceutical development for over a century. The introduction of a methyl group at the N-10 position of the phenothiazine (B1677639) core creates this compound, a foundational structure for a multitude of derivatives.[1][2] These derivatives have demonstrated a broad spectrum of biological activities, including antipsychotic, anticancer, and cholinesterase inhibitory effects.[3][4][5] This guide aims to provide a comprehensive technical overview for researchers and drug development professionals, facilitating further exploration and innovation in this promising chemical space.

Synthesis of this compound and its Derivatives

The synthesis of this compound typically begins with the methylation of phenothiazine. A common method involves the use of a methylating agent like iodomethane (B122720) in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF).[6] Further derivatization can be achieved through various reactions, such as lithiation followed by reaction with electrophiles to introduce substituents at the C-3 position.[7]

General Synthesis of this compound

A general procedure for the synthesis of this compound from phenothiazine and iodomethane is as follows:

-

Sodium hydride (NaH) is slowly added to a round-bottomed flask containing DMF under an ice-water bath.

-

Iodomethane and phenothiazine are then added sequentially to the reaction mixture.

-

The mixture is stirred at room temperature for approximately 2 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with a solvent like dichloromethane.

-

The organic layers are combined, dried, and the solvent is removed.

-

The final product, this compound, is purified using silica (B1680970) gel column chromatography.[6]

This process is depicted in the following workflow diagram:

Synthesis of Novel 10-Chloroacetylphenothiazine Derivatives

Novel phenothiazine derivatives can be synthesized from a 10-chloroacetylphenothiazine intermediate. This process involves:

-

Synthesis of 10-chloroacetylphenothiazine: Phenothiazine is reacted with chloroacetyl chloride in the presence of triethylamine (B128534) in dry tetrahydrofuran (B95107) (THF). The reaction is stirred at room temperature and monitored by TLC. The product is then extracted and purified.

-

Synthesis of final derivatives: The 10-chloroacetylphenothiazine intermediate is then reacted with various aryl amines in the presence of potassium carbonate (K2CO3) in dry THF under a nitrogen atmosphere to yield the final derivatives.

The following diagram illustrates this synthetic pathway:

Potential Applications and Mechanisms of Action

This compound derivatives have garnered significant interest due to their diverse pharmacological activities. Key areas of application include cancer therapy, neuropharmacology (particularly as antipsychotics and for Alzheimer's disease), and as antioxidants.

Anticancer Applications

Phenothiazine derivatives have demonstrated notable anti-cancer properties through various mechanisms.[8][9] Some derivatives exhibit cytotoxicity against various cancer cell lines, including liver and breast cancer.[3][10]

Mechanism of Action: The anticancer effects of some phenothiazine derivatives are independent of dopamine (B1211576) and serotonin (B10506) receptor antagonism, which is a significant advantage in reducing potential side effects.[8][11] These effects can be attributed to the induction of apoptosis and cell cycle arrest.[8][12] For instance, the novel derivative CWHM-974 was found to be more potent than its parent compound, fluphenazine, against a panel of cancer cell lines, inducing mitotic arrest.[8] The interaction with calmodulin (CaM) has been suggested as a necessary, though not sufficient, component of their anticancer activity.[8][11] Some derivatives also induce autophagy and the production of reactive oxygen species (ROS).[12]

The following diagram illustrates a simplified signaling pathway for the anticancer effects of certain this compound derivatives:

Quantitative Data on Anticancer Activity:

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 10-Propynyl-1,9-diazaphenothiazine (27) | Glioblastoma SNB-19 | 3.85 | [13] |

| 10-Propynyl-1,9-diazaphenothiazine (27) | Melanoma C-32 | 3.37 | [13] |

| 10-Diethylaminoethyl-1,9-diazaphenothiazine (28) | Glioblastoma SNB-19 | 0.34 | [13] |

| 10-Diethylaminoethyl-1,9-diazaphenothiazine (28) | Breast Cancer MDA-MB-231 | 2.13 | [13] |

| 10H-3,6-Diazaphenothiazine (34) | Glioblastoma SNB-19 | 0.46 µg/mL | [13] |

| 10H-3,6-Diazaphenothiazine (34) | Melanoma C-32 | 0.72 µg/mL | [13] |

| 10H-3,6-Diazaphenothiazine (34) | Breast Cancer MCF-7 | 0.72 µg/mL | [13] |

Neuropharmacological Applications

Antipsychotic Agents: Phenothiazines are a major class of antipsychotic drugs, primarily acting as antagonists of dopamine D2 receptors.[4][14] This action helps to alleviate the positive symptoms of psychosis.[4] The development of novel phenothiazine derivatives aims to improve efficacy and reduce side effects.[4]

Cholinesterase Inhibition and Alzheimer's Disease: Several this compound derivatives have been identified as potent inhibitors of cholinesterases, particularly butyrylcholinesterase (BuChE).[3][5][15] This is a significant area of research for the treatment of Alzheimer's disease, where BuChE inhibition is considered a valuable therapeutic strategy.[15] N-10-carbonyl phenothiazine derivatives have been synthesized that show high potency as cholinesterase ligands without significant interactions with other neurotransmitter receptors, which is a desirable characteristic for minimizing side effects.[5]

The mechanism of cholinesterase inhibition is illustrated below:

Quantitative Data on Cholinesterase Inhibition:

| Compound/Derivative | Target | Inhibition | Reference |

| Compound 10 | Cholinesterase (in SkHep1 cells) | Significant reduction | [3] |

| Compound 10 | Cholinesterase (in zebrafish) | Significant inhibition | [3] |

| Fluphenazine | CHRNA7 ligand binding | Inhibition at 10 µM | [3] |

Antioxidant Properties

Certain novel phenothiazine derivatives have demonstrated good antioxidant activity. This is often assessed using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and by measuring the inhibition of human low-density lipoprotein (LDL) oxidation. The antioxidant properties of these compounds are attributed to their ability to scavenge free radicals.

Experimental Protocols

Cell Viability Assay

To assess the cytotoxic effects of this compound derivatives on cancer cell lines, a cell viability assay is commonly employed.

-

Cell Culture: Cancer cells (e.g., A375) are cultured in appropriate media supplemented with fetal bovine serum and penicillin-streptomycin.

-

Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 2,500 cells/well) and allowed to adhere overnight.

-

Treatment: The following day, cells are treated with a range of concentrations of the phenothiazine derivatives.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.

-

Data Analysis: The results are normalized to vehicle-treated controls, and IC50 values are calculated. (Protocol adapted from[11])

Human Calmodulin Binding Assay

To determine the binding affinity of derivatives to calmodulin (CaM), a competitive binding assay can be performed.

-

Reagents: Human calmodulin, a fluorescently labeled CaM-binding peptide (e.g., BODIPY-labeled), and the test compounds are required.

-

Assay Setup: The assay is performed in a 96-well plate in a suitable buffer.

-

Procedure: A fixed concentration of CaM and the fluorescently labeled peptide are incubated with varying concentrations of the phenothiazine derivative.

-

Measurement: The fluorescence polarization is measured after incubation. The displacement of the fluorescent peptide by the test compound leads to a decrease in fluorescence polarization.

-

Data Analysis: The data is used to calculate the binding affinity (e.g., Ki) of the derivative for calmodulin. (Protocol adapted from[11])

Conclusion and Future Directions

This compound derivatives represent a rich and versatile class of compounds with significant therapeutic potential. Their applications span from established roles in psychiatry to emerging and promising uses in oncology and the treatment of neurodegenerative diseases. The ability to synthesize derivatives with specific pharmacological profiles, such as potent anticancer activity independent of dopamine receptor antagonism or selective cholinesterase inhibition, highlights the vast potential for drug discovery in this area. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their therapeutic indices, further elucidating their complex mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this chemical scaffold holds great promise for addressing unmet medical needs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajrconline.org [ajrconline.org]

- 5. Selectivity of phenothiazine cholinesterase inhibitors for neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Preparation of 3-substituted 10-methylphenothiazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor properties of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]

- 12. Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents-A drug repurposing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antipsychotic agents (1) | PPTX [slideshare.net]

- 15. Structure-activity relationships for inhibition of human cholinesterases by alkyl amide phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Redox Choreography of 10-Methylphenothiazine: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

10-Methylphenothiazine (MPT), a heterocyclic compound, and its corresponding radical cation (MPT•+) are pivotal players in diverse scientific fields, from pharmacology to materials science. Their significance is rooted in their rich and reversible redox behavior, characterized by the sequential loss of two electrons. This technical guide provides an in-depth exploration of the electrochemical properties of MPT, the stability and reactivity of its radical cation, and the experimental methodologies used to investigate these phenomena.

The Electrochemical Landscape of this compound

The redox activity of this compound is defined by two successive one-electron oxidation events. The first, and most readily reversible, is the formation of the stable this compound radical cation (MPT•+). A subsequent oxidation at a higher potential generates the more reactive dication (MPT²⁺).

This two-step redox process can be represented as:

MPT ⇌ MPT•⁺ + e⁻ MPT•⁺ ⇌ MPT²⁺ + e⁻

The electrochemical behavior is highly dependent on the solvent and supporting electrolyte used. Cyclic voltammetry (CV) is the primary technique for probing these redox events. A typical cyclic voltammogram of MPT shows two distinct redox couples. The first couple, corresponding to the MPT/MPT•⁺ transition, is characterized by its near-perfect reversibility, indicating the remarkable stability of the radical cation.[1] The second redox process, leading to the dication, often exhibits less reversibility, hinting at the inherent instability and higher reactivity of the MPT²⁺ species.[2]

Quantitative Redox Data

The formal redox potentials (E°') for the oxidation of this compound are sensitive to the experimental conditions. The following table summarizes key redox potential data from literature.

| Redox Couple | E°' (V vs. reference) | Electrolyte/Solvent | Reference Electrode | Source |

| MPT/MPT•⁺ | +0.55 | Phosphate buffer (pH 2.0)/acetonitrile (50/50) | Ag/AgCl | [3] |

| MPT/MPT•⁺ | +3.70 | 0.1 M LiClO₄ in Propylene (B89431) Carbonate (PC) | Li/Li⁺ | [1] |

| MPT•⁺/MPT²⁺ | +4.35 | 0.1 M LiClO₄ in Propylene Carbonate (PC) | Li/Li⁺ | [1] |

The Stable Radical Cation (MPT•+) and the Transient Dication (MPT²⁺)

A key feature of this compound's redox chemistry is the exceptional stability of its radical cation (MPT•+).[1][4] This stability can be attributed to the delocalization of the unpaired electron across the planarized tricyclic phenothiazine (B1677639) ring system. Spectroscopic and electrochemical studies have consistently demonstrated the persistent nature of MPT•+ in various media.

In stark contrast, the dication (MPT²⁺) is a highly reactive and unstable species.[1][4] Its electrophilic nature makes it susceptible to degradation reactions, particularly deprotonation, which leads to the formation of an iminium intermediate.[1] This inherent instability limits the practical application of the second redox couple in devices like batteries, where long-term cycling stability is crucial.[2]

Spectroscopic Characterization of MPT•+

The formation of the MPT•+ radical cation is accompanied by distinct changes in its absorption spectrum. The radical cation exhibits strong absorption bands in the visible region, which are absent in the neutral MPT molecule.

| Species | λmax (nm) | Solvent | Source |

| MPT•+ | 516 | Micellar solutions | [5][6] |

Electron Paramagnetic Resonance (EPR) spectroscopy further confirms the radical nature of MPT•+. The EPR signal provides insights into the distribution of the unpaired electron spin density within the molecule. Studies have shown significant spin density localized on the nitrogen atom and the methyl group.[1]

Experimental Protocols

The investigation of the redox behavior of this compound relies on well-defined electrochemical and spectroelectrochemical methods.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to determine the redox potentials and assess the reversibility of the electron transfer processes.

A representative experimental setup includes:

-

Working Electrode: Glassy Carbon Electrode

-

Reference Electrode: Li metal (for non-aqueous studies) or Ag/AgCl (for aqueous studies)

-

Counter Electrode: Platinum wire or Li metal

-

Electrolyte Solution: A solution of this compound (typically in the mM range) in a suitable solvent (e.g., propylene carbonate, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M LiClO₄).

-

Potentiostat: An instrument to control the applied potential and measure the resulting current.

The potential is scanned linearly from an initial value to a vertex potential and then back to the initial potential, and the current response is recorded.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of electrochemically generated species.

A typical spectroelectrochemical experiment involves:

-

Optically Transparent Electrode: A thin film of a conductive material (e.g., platinum mesh) deposited on a quartz slide, allowing for simultaneous electrochemical control and spectroscopic monitoring.

-

Spectrometer: A UV-Vis spectrometer to record the absorption spectra of the species generated at the electrode surface.

-

Electrochemical Cell: A specialized cell that can be placed in the light path of the spectrometer.

By applying a potential to generate the MPT•+ radical cation, its UV-Vis absorption spectrum can be recorded in situ.

Visualizing the Redox Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the core concepts and methodologies discussed.

Caption: Redox pathway of this compound.

Caption: Workflow for electrochemical analysis.

Caption: Stability comparison of MPT cations.

Conclusion

The redox behavior of this compound is a rich and well-studied area, with the stable nature of its radical cation being a standout feature. This stability, coupled with its reversible electrochemistry, underpins its utility in a wide range of applications. In contrast, the instability of the dication presents challenges for its practical use in energy storage systems. A thorough understanding of these fundamental electrochemical properties, gained through the experimental techniques outlined in this guide, is essential for the rational design of new materials and therapeutic agents based on the phenothiazine scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phenothiazine Polymers as Versatile Electrode Materials for Next-Generation Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrochemical generation of phenothiazin-5-ium. A sustainable strategy for the synthesis of new bis(phenylsulfonyl)-10H-phenothiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Cyclic Voltammetry Analysis of 10-Methylphenothiazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylphenothiazine (MPT) is an organic compound of significant interest across various scientific fields, including pharmaceuticals, photovoltaics, and energy storage, primarily due to the remarkable stability of its radical cation.[1] This application note provides a detailed protocol for the electrochemical analysis of MPT using cyclic voltammetry (CV), a powerful technique for studying redox behavior. Understanding the electrochemical properties of MPT is crucial for its application in areas such as redox flow batteries and as a redox shuttle additive in Li-ion batteries to prevent overcharging.[1][2]

MPT undergoes two successive one-electron oxidations. The first oxidation generates a stable radical cation (MPT•+), and the second, at a higher potential, forms a more reactive dication (MPT2+).[1][2][3] This protocol outlines the methodology to observe and characterize these redox events.

Experimental Protocol

This section details the necessary materials, equipment, and step-by-step procedures for performing cyclic voltammetry on this compound.

Materials and Equipment

-

Potentiostat: Capable of performing cyclic voltammetry.

-

Three-Electrode Cell:

-

Reagents:

-

This compound (MPT)

-

Solvent: Acetonitrile (ACN) or Propylene Carbonate (PC), anhydrous grade.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) or Lithium perchlorate (LiClO₄).[1]

-

-

Electrode Polishing Kit: Alumina (B75360) slurry (0.3 µm) and polishing pads.[1]

-

Inert Gas: Argon or Nitrogen for deaerating the solution.

-

Glassware: Volumetric flasks, beakers.

-

Sonication Bath

Solution Preparation

-

Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., LiClO₄) in the chosen solvent (e.g., Propylene Carbonate). For example, to prepare 50 mL of solution, dissolve the appropriate mass of LiClO₄ in 50 mL of PC.

-

Analyte Solution: Prepare a 10 mM solution of this compound in the electrolyte solution.[1] For 10 mL of solution, dissolve the required mass of MPT in 10 mL of the 0.1 M LiClO₄/PC solution.

Experimental Procedure

-

Working Electrode Preparation:

-

Polish the glassy carbon working electrode with 0.3 µm alumina slurry on a polishing pad for 1-2 minutes to obtain a mirror-like finish.[1]

-

Rinse the electrode thoroughly with deionized water and then with the solvent (e.g., PC).

-

Sonicate the electrode in the solvent for 2-3 minutes to remove any adhered alumina particles.[1]

-

Dry the electrode completely before use.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the polished GC working electrode, the Pt counter electrode, and the reference electrode.

-

Add the 10 mM MPT solution to the cell, ensuring the electrodes are sufficiently immersed.

-

-

Deaeration:

-

Bubble inert gas (Argon) through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the following parameters on the potentiostat software:

-

Initial Potential: A potential where no faradaic reaction occurs (e.g., 2.0 V vs Li/Li⁺).[1]

-

Vertex Potential 1 (Switching Potential): A potential sufficiently positive to observe the second oxidation (e.g., 4.7 V vs Li/Li⁺).[1]

-

Vertex Potential 2 (Final Potential): The same as the initial potential (e.g., 2.0 V vs Li/Li⁺).[1]

-

Scan Rate: Start with a typical scan rate of 100 mV/s.[1] This can be varied in subsequent experiments to study the kinetics.

-

Number of Cycles: 3-4 cycles are typically sufficient to observe a stable voltammogram.[1]

-

-

Run the experiment and record the cyclic voltammogram.

-

Data Presentation

The electrochemical behavior of this compound is characterized by two distinct redox couples. The first corresponds to the reversible oxidation to its radical cation (MPT/MPT•⁺), and the second to the further oxidation to a dication (MPT•⁺/MPT²⁺).

Table 1: Summary of Redox Potentials for this compound

| Redox Couple | E½ (V vs. Li/Li⁺) | Description | Reference |

| MPT / MPT•⁺ | ~3.70 | A nearly reversible one-electron oxidation to the stable radical cation. | [1] |

| MPT•⁺ / MPT²⁺ | ~4.35 | A further one-electron oxidation to the more reactive dication. | [1] |

Note: Potentials are approximate and can vary based on the specific solvent, electrolyte, and reference electrode used.

Data Analysis

From the cyclic voltammogram, the following key parameters can be determined:

-

Peak Potentials: The anodic peak potential (Epa) and cathodic peak potential (Epc) for each redox event.

-

Half-wave Potential (E½): Calculated as (Epa + Epc) / 2, which provides a good approximation of the formal redox potential.

-

Peak Separation (ΔEp): Calculated as |Epa - Epc|. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. Larger separations suggest quasi-reversible or irreversible kinetics.

-

Peak Currents: The anodic peak current (ipa) and cathodic peak current (ipc). The ratio of these currents (ipa/ipc) should be close to 1 for a stable, reversible couple.

Visualizations

Experimental Workflow

Caption: Workflow for cyclic voltammetry analysis of this compound.

Redox Signaling Pathway of this compound

Caption: Redox pathway of this compound showing two successive one-electron oxidations.

Conclusion

This protocol provides a comprehensive guide for the cyclic voltammetry analysis of this compound. By following these procedures, researchers can reliably characterize the redox behavior of MPT, which is essential for its development and application in various advanced materials and technologies. The stability of the MPT radical cation and the conditions under which the dication is formed are key parameters that can be elucidated using this powerful electrochemical technique.

References

Using 10-Methylphenothiazine as a redox indicator in titrations

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylphenothiazine (MPT) is a phenothiazine (B1677639) derivative with emerging applications as a redox indicator for volumetric analysis. Its utility stems from a distinct and reversible color change upon oxidation and reduction, making it a suitable visual indicator for various redox titrations. This document provides detailed application notes and protocols for the use of this compound as a redox indicator in laboratory settings.

MPT undergoes a reversible one-electron oxidation to form a stable, colored radical cation. This transition between the reduced (colorless) and oxidized (red) forms occurs at a specific electrode potential, allowing for the accurate determination of the endpoint in titrations involving common oxidizing agents.

Physicochemical Properties and Redox Characteristics

A summary of the key properties of this compound relevant to its function as a redox indicator is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NS | [1] |

| Molecular Weight | 213.30 g/mol | [1] |

| Appearance (Reduced Form) | White to light yellow crystalline powder | |

| Appearance (Oxidized Form) | Red | |

| Redox Reaction | MPT ⇌ MPT•⁺ + e⁻ | |

| Redox Potential (vs. Li/Li⁺ in PC) | +3.70 V |

Note: The redox potential provided is in a non-aqueous medium for battery applications. The transition potential in aqueous titration media will vary based on the specific conditions.

Principle of Operation as a Redox Indicator

The utility of this compound as a redox indicator is based on the following principle:

Caption: Redox indicator mechanism of this compound.

In a titration of a reducing analyte with an oxidizing titrant, this compound will remain in its colorless reduced form as long as the analyte is in excess. At the equivalence point, once all the analyte has been consumed, the first excess of the oxidizing titrant will oxidize the this compound to its red radical cation, signaling the endpoint of the titration. This color change is sharp and reversible.[2]

Experimental Protocols

The following are generalized protocols for the use of this compound as a redox indicator. Researchers should adapt these protocols to their specific analytical needs.

Preparation of this compound Indicator Solution

Materials:

-

This compound (MPT)

-

Ethanol (B145695) or Glacial Acetic Acid

Procedure:

-

Prepare a 0.1% (w/v) solution of this compound by dissolving 0.1 g of MPT in 100 mL of ethanol or glacial acetic acid.

-

Store the solution in a dark, well-stoppered bottle.

Protocol for Cerimetric Titration of Ferrous Ammonium (B1175870) Sulfate (B86663)

Objective: To determine the concentration of a ferrous ammonium sulfate solution using a standardized ceric sulfate solution with this compound as the indicator.

Materials:

-

Standardized 0.1 N Ceric Sulfate solution

-

Ferrous Ammonium Sulfate solution (unknown concentration)

-

This compound indicator solution (0.1%)

-

Sulfuric Acid (1 M)

-

Burette, pipette, conical flask, and other standard laboratory glassware

Procedure Workflow:

Caption: Workflow for cerimetric titration using MPT indicator.

Detailed Steps:

-

Pipette a known volume (e.g., 25.0 mL) of the ferrous ammonium sulfate solution into a 250 mL conical flask.

-

Add approximately 10 mL of 1 M sulfuric acid to the flask.

-

Add 2-3 drops of the 0.1% this compound indicator solution. The solution should remain colorless.

-

Fill a burette with the standardized 0.1 N ceric sulfate solution and record the initial volume.

-

Titrate the ferrous ammonium sulfate solution with the ceric sulfate solution, swirling the flask continuously.

-

The endpoint is reached when the solution exhibits a sharp and stable color change from colorless to red.

-

Record the final volume of the ceric sulfate solution used.

-

Repeat the titration at least two more times to ensure concordant results.

-

Calculate the concentration of the ferrous ammonium sulfate solution using the standard titration formula.

Advantages and Considerations

The use of phenothiazine derivatives, including this compound, as redox indicators offers several advantages, such as sharp and reversible color changes at the equivalence point.[2]

Considerations:

-

The transition potential of this compound in aqueous media should be experimentally determined for precise applications.

-